molecular formula C10H8ClNO3S B2993150 4-(4-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione CAS No. 338409-75-9

4-(4-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione

Cat. No.: B2993150
CAS No.: 338409-75-9
M. Wt: 257.69
InChI Key: FBMSDWARTUNHIJ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to a thiazinane ring

Scientific Research Applications

Chemistry: In chemistry, 4-(4-Chlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties. It may also be used in the development of new drugs and therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, 4-(4-Chlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. This is particularly important for drugs, as it can help explain their therapeutic effects and side effects .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione typically involves the reaction of 4-chlorophenylamine with appropriate reagents to form the thiazinane ring. The reaction conditions may include the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines.

Comparison with Similar Compounds

  • 4-Chlorophenol: A phenolic compound with similar structural features.

  • Acetamide, N-(4-chlorophenyl)-: Another compound containing a chlorophenyl group.

Uniqueness: 4-(4-Chlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione is unique due to its thiazinane ring structure, which differentiates it from other chlorophenyl-containing compounds

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Properties

IUPAC Name

4-(4-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S/c11-7-1-3-8(4-2-7)12-9(13)5-16(15)6-10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMSDWARTUNHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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